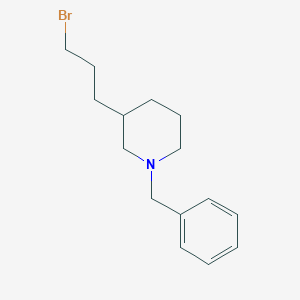

1-Benzyl-3-(3-bromopropyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22BrN |

|---|---|

Molecular Weight |

296.25 g/mol |

IUPAC Name |

1-benzyl-3-(3-bromopropyl)piperidine |

InChI |

InChI=1S/C15H22BrN/c16-10-4-8-15-9-5-11-17(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |

InChI Key |

CXFRCJRZDYSBDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)CCCBr |

Origin of Product |

United States |

Chemical and Physical Properties

The fundamental properties of 1-Benzyl-3-(3-bromopropyl)piperidine are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₂₂BrN |

| Molecular Weight | 296.25 g/mol cymitquimica.com |

| CAS Number | 1420966-34-2 bldpharm.com |

Synthesis and Precursors

The synthesis of 1-Benzyl-3-(3-bromopropyl)piperidine typically involves a multi-step sequence starting from readily available precursors. A common strategy involves the initial construction of the N-benzylpiperidine core followed by the introduction and modification of the side chain at the 3-position.

One plausible synthetic route could begin with the reduction of a substituted pyridine (B92270), such as a nicotinic acid derivative. The resulting piperidine (B6355638) can then be N-benzylated using benzyl (B1604629) bromide or a similar benzylating agent. Subsequent functionalization at the 3-position can be achieved through various methods, potentially involving the reduction of a carboxyl or ester group to an alcohol, followed by conversion to the corresponding bromide using a reagent like phosphorus tribromide (PBr₃). unisi.it

Key precursors for the synthesis of this compound include:

Piperidine derivatives

Benzylating agents (e.g., Benzyl bromide)

Reagents for introducing the three-carbon side chain

Brominating agents (e.g., Phosphorus tribromide)

Chemical Reactivity and Key Reactions

Reactivity of the Bromine Atom in Nucleophilic Substitution

The bromine atom at the terminus of the propyl chain is a good leaving group, making this position highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups by reacting this compound with different nucleophiles. For example, reaction with amines would yield amino-functionalized derivatives, while reaction with alkoxides would lead to the formation of ethers.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of this compound.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the benzyl (B1604629) group, the benzylic protons (CH₂ adjacent to the nitrogen and the phenyl ring), the protons of the piperidine (B6355638) ring, and the protons of the 3-bromopropyl side chain. The chemical shifts and coupling patterns of these signals would provide detailed information about the connectivity and stereochemistry of the molecule. For instance, the benzylic protons would typically appear as a singlet, while the protons on the carbon bearing the bromine would appear as a triplet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, and the carbons of the bromopropyl chain.

A related compound, 1-(4-bromobenzyl)piperidine, shows characteristic ¹³C NMR signals at δ=138.13, 130.91, 130.74, 119.73, 61.98, 53.80, 39.93, 39.72, 39.51, 39.30, 39.09, 38.88, 25.56, and 23.97 ppm. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) mass spectrometry of a similar compound, (3-bromopropyl)benzene, shows a molecular ion peak corresponding to its molecular weight. nist.gov For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the benzyl group, the bromopropyl chain, and fragmentation of the piperidine ring.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing the purity of piperidine derivatives. nih.govresearchgate.net A suitable method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like phosphoric acid or trifluoroacetic acid. nih.govnih.gov

Gas Chromatography (GC): GC can also be employed for the analysis of piperidine derivatives, sometimes requiring derivatization to improve volatility and peak shape. oup.com

Nucleophilic Substitution Reactions at the Bromopropyl Moiety

The 3-bromopropyl group is highly susceptible to nucleophilic attack, primarily via an SN2 mechanism. This allows for the straightforward introduction of a wide variety of functional groups by displacing the bromide leaving group.

Reactivity with Oxygen-Based Nucleophiles

This compound readily reacts with oxygen-based nucleophiles, such as alkoxides and carboxylates, to form ethers and esters, respectively. The reaction with an alkoxide (RO⁻), typically generated by treating an alcohol with a strong base like sodium hydride, proceeds via a Williamson ether synthesis pathway. This transformation attaches a new alkoxy group to the propyl chain.

Similarly, reaction with a carboxylate salt (RCOO⁻) in a suitable polar aprotic solvent like dimethylformamide (DMF) leads to the formation of the corresponding ester. These reactions are fundamental for elongating and functionalizing the side chain with oxygen-containing moieties.

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines)

The alkylation of primary and secondary amines with the bromopropyl group of this compound is a common and efficient method for synthesizing more complex substituted piperidines. nih.gov The reaction involves the nucleophilic attack of the amine's lone pair on the terminal carbon of the propyl chain, displacing the bromide and forming a new carbon-nitrogen bond. gla.ac.uk These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HBr generated, driving the reaction to completion. A variety of amines can be used, leading to a diverse library of derivatives with secondary, tertiary, or even quaternary amino groups on the side chain. nih.gov

Reactivity with Carbon-Based Nucleophiles (e.g., Cyanides)

To extend the carbon skeleton, this compound can be reacted with carbon-based nucleophiles. A classic example is the reaction with sodium or potassium cyanide in a polar aprotic solvent. This SN2 reaction replaces the bromine atom with a cyano group, forming 4-(1-Benzylpiperidin-3-yl)butanenitrile. This transformation is particularly valuable as the resulting nitrile can be further hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in other synthetic elaborations. The reaction of alkyl halides with cyanide is a well-established method for carbon chain extension. orgsyn.org

Interactive Table: Nucleophilic Substitution Reactions

| Nucleophile Category | Example Nucleophile | Reagent/Conditions | Product Type |

| Oxygen-Based | Sodium Methoxide (CH₃ONa) | Methanol, Reflux | Ether |

| Nitrogen-Based | Diethylamine ((CH₃CH₂)₂NH) | K₂CO₃, Acetonitrile | Tertiary Amine |

| Carbon-Based | Sodium Cyanide (NaCN) | DMSO, Heat | Nitrile |

Reactions Involving the Piperidine Nitrogen

The tertiary nitrogen within the piperidine ring is a key functional handle. It can be further derivatized or, more strategically, the benzyl protecting group can be cleaved to allow for subsequent modifications at the nitrogen atom.

N-Derivatization and Quaternization

The lone pair of electrons on the piperidine nitrogen allows it to act as a nucleophile. It can react with electrophiles, most commonly alkyl halides, in an N-alkylation reaction to form a quaternary ammonium (B1175870) salt, also known as a piperidinium (B107235) salt. researchgate.net This process, known as quaternization, introduces a positive charge onto the nitrogen atom and attaches a new alkyl or benzyl group. The reactivity depends on the nature of the alkylating agent and the reaction conditions. The formation of these quaternary salts can significantly alter the molecule's physical and biological properties. mdpi.com

Cleavage of N-Benzyl Group for Further Functionalization

The N-benzyl group is often employed as a protecting group for the piperidine nitrogen. Its removal is a critical step in many synthetic pathways, unmasking the secondary amine for further reactions, such as acylation or alkylation with different substituents. nih.gov

The most common method for N-debenzylation is catalytic hydrogenation. blogspot.com This reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlmann's catalyst (Pd(OH)₂/C), under a hydrogen atmosphere. blogspot.comsciencemadness.org The reaction proceeds via hydrogenolysis, cleaving the C-N bond and releasing the secondary amine and toluene (B28343) as a byproduct. The efficiency of the reaction can sometimes be improved by the addition of an acid, which protonates the amine and can prevent catalyst poisoning. blogspot.comrsc.org

Alternative methods for N-debenzylation that avoid the use of hydrogen gas and metal catalysts have also been developed. One such method involves the use of triethylsilane in the presence of a palladium source, which can offer high chemoselectivity. nih.gov Another approach utilizes a strong base like potassium tert-butoxide in DMSO with oxygen, which proceeds through a proposed benzylic anion intermediate. researchgate.net

Interactive Table: N-Debenzylation Methods

| Method | Reagents and Catalyst | Typical Solvent | Key Feature |

| Catalytic Hydrogenation | H₂, Pd/C or Pd(OH)₂/C | Methanol, Ethanol | Common, high-yielding industrial method. blogspot.comsciencemadness.org |

| Transfer Hydrogenation | Ammonium Formate (B1220265), Pd/C | Methanol | Avoids use of gaseous H₂. sciencemadness.org |

| Silane-Mediated | Triethylsilane (Et₃SiH), Pd catalyst | Dichloromethane | Mild conditions with good functional group tolerance. nih.gov |

| Oxidative Cleavage | KOtBu, O₂ | DMSO | Non-metallic, base-promoted alternative. researchgate.net |

Transformations of the Piperidine Ring System

The saturated heterocyclic core of this compound is not merely a scaffold but an active participant in chemical reactions. Methodologies have been developed to alter the ring size through expansion or contraction and to introduce new chemical entities directly onto the carbon framework of the ring.

Altering the piperidine ring structure to form larger or smaller heterocyclic systems is a powerful strategy for accessing novel molecular architectures.

Ring Expansion: A notable method for expanding the N-benzylpiperidine ring involves a acs.orgresearchgate.net sigmatropic rearrangement. acs.org This process typically begins with the synthesis of a 2-vinyl-N-benzylpiperidine intermediate. Alkylation of this intermediate, for instance with carboethoxymethyl trifluoromethanesulfonate, generates a quaternary ammonium salt. Upon treatment with a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the resulting ylide undergoes a concerted acs.orgresearchgate.net sigmatropic shift, leading to the formation of a nine-membered azacyclononene derivative. acs.org This transformation efficiently converts the six-membered piperidine into a medium-sized ring system.

Ring Contraction: The contraction of a piperidine ring to a pyrrolidine (B122466) scaffold can be achieved through photomediated processes. nih.gov While often demonstrated on N-acyl or N-arylsulfonyl piperidines, the underlying principles are applicable. These reactions can proceed via a Norrish type II pathway, where photoirradiation excites a ketone group (which would need to be installed on the piperidine ring first), leading to a 1,5-hydrogen atom transfer to form a 1,4-diradical. Subsequent homolytic cleavage of the C–N bond and an intramolecular Mannich-type reaction of the resulting imine-enol intermediate yields the contracted cyclopentane (B165970) or pyrrolidine product. nih.gov The choice of N-substituent and solvent is critical, with electron-withdrawing groups and non-polar solvents like benzene (B151609) often favoring the transformation. nih.gov

Table 1: Methodologies for Piperidine Ring Size Modification

| Transformation | Key Reagents/Conditions | Intermediate | Mechanism | Resulting Structure |

|---|

| Ring Expansion | 1. Alkylation (e.g., triflate reagent) 2. Base (e.g., DBU) | Ammonium Ylide | acs.orgresearchgate.net Sigmatropic Shift | Nine-membered heterocycle acs.org | | Ring Contraction | 1. Visible light 2. Photosensitizer | 1,4-Diradical | Norrish Type II HAT / C-N Cleavage | Pyrrolidine derivative nih.gov |

Introduction of Additional Functionalities onto the Piperidine Ring

Direct functionalization of the piperidine ring's C-H bonds provides a direct route to more complex derivatives without constructing the ring from scratch.

A primary method for this is the direct α-C–H lithiation. This strategy typically involves the use of an N-Boc protecting group, which directs lithiation to the adjacent C2 position upon treatment with strong bases like sec-butyllithium (B1581126) in the presence of a ligand such as (-)-sparteine. nih.gov The resulting organolithium intermediate can then be trapped with various electrophiles. While the N-benzyl group on the target compound is less ideal for this specific directed lithiation compared to N-Boc, this general principle remains a cornerstone of piperidine functionalization. nih.govencyclopedia.pub

More advanced methods leverage palladium catalysis to functionalize the piperidine ring. Sarpong and co-workers have demonstrated that N-fused bicyclo α-hydroxy-β-lactams, formed from piperidine-derived phenyl keto amides under visible light, can serve as masked nucleophiles. researchgate.net In the presence of palladium complexes bearing specialized ligands like Buchwald dialkylbiaryl phosphines, these intermediates can undergo C-C cleavage and subsequent cross-coupling with aryl, vinyl, or alkynyl halides. This allows for the selective introduction of various substituents at the α-position of the piperidine ring under mild conditions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions and Related Methodologies

The this compound molecule possesses a primary alkyl bromide, which is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the terminus of the propyl side chain. The general catalytic cycle for these reactions involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

Suzuki Coupling: To form a new C-C bond, the bromopropyl group can react with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This reaction would extend the side chain, attaching an aryl group.

Sonogashira Coupling: The introduction of an alkyne moiety can be achieved via Sonogashira coupling with a terminal alkyne, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the alkyl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. This would transform the bromo group into a new amino functionality.

Table 2: Potential Palladium-Catalyzed Reactions of the Bromopropyl Group

| Reaction Name | Coupling Partner | Catalyst System (Example) | New Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | C-C (sp³-sp²) | Aryl-extended side chain |

| Sonogashira Coupling | R-C≡C-H | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp³-sp) | Alkynyl-terminated side chain |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | C-N | Amino-terminated side chain |

While the primary alkyl bromide is the most reactive site, direct C-H activation of the piperidine ring itself under palladium catalysis, as described in section 3.3.2, also represents a key cross-coupling methodology for this class of compounds. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

For the photomediated ring contraction, mechanistic studies point to a Norrish type II 1,5-hydrogen atom transfer (HAT) as the key initiating step. nih.gov This is followed by a homolytic C–N bond fragmentation to produce an imine-enol intermediate, which then cyclizes via an intramolecular Mannich reaction to furnish the five-membered ring product. nih.gov

In the case of ring expansion, the reaction proceeds through the formation of an ammonium ylide. This intermediate then undergoes a concerted, thermally allowed acs.orgresearchgate.net sigmatropic rearrangement. This pericyclic reaction involves a five-membered transition state and leads to the simultaneous formation of a new carbon-carbon bond and cleavage of the original nitrogen-carbon bond of the ring, resulting in the expanded heterocyclic system. acs.org

The mechanism of palladium-catalyzed cross-coupling reactions is well-established and follows a general catalytic cycle. youtube.com

Oxidative Addition: The cycle begins with the oxidative addition of the alkyl bromide (R-X) to the electron-rich Pd(0) catalyst, forming a Pd(II) intermediate.

Transmetalation: The coupling partner, often an organometallic reagent (R'-M), transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-R' complex.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new R-R' bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Kinetic studies of related C-H functionalization reactions have shown that the C-H bond cleavage step can be the turnover-limiting step in the catalytic cycle, highlighting the importance of the catalyst and reaction conditions in activating these otherwise inert bonds. nih.gov

Applications of the 1 Benzyl 3 3 Bromopropyl Piperidine Moiety in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of the 1-benzyl-3-(3-bromopropyl)piperidine moiety, particularly the electrophilic nature of the bromopropyl chain and the nucleophilicity of the piperidine (B6355638) nitrogen upon debenzylation, makes it a valuable precursor for the synthesis of diverse heterocyclic structures.

Synthesis of Polycyclic and Fused Ring Systems

The 3-(3-bromopropyl)piperidine (B13662253) unit is well-suited for intramolecular cyclization reactions to form fused bicyclic piperidine systems. researchgate.net The strategy often involves the deprotection of the benzyl (B1604629) group, followed by intramolecular N-alkylation by the bromopropyl chain, which would lead to the formation of a fused pyrrolizidine (B1209537) or indolizidine-like core, depending on the cyclization strategy. While direct examples employing this compound are not extensively documented in peer-reviewed literature, the analogous intramolecular cyclization of 1-(3-bromopropyl)uracils to form cyclic ethers highlights the feasibility of such transformations. researchgate.net

Furthermore, the piperidine ring itself can be a component of a larger fused system. For instance, the synthesis of dihydrospiro[quinoline-2,4'-piperidines] has been achieved through a two-step synthetic route starting from 4-piperidone (B1582916) imines, demonstrating the utility of the piperidine core in constructing complex fused heterocycles. google.com

| Fused System | Synthetic Strategy | Key Intermediates | Potential Application of this compound |

| Pyrrolizidine/Indolizidine Core | Intramolecular N-alkylation | N-debenzylated 3-(3-bromopropyl)piperidine | Direct precursor for the fused bicyclic system. |

| Fused Quinolines | Multi-step synthesis from piperidone derivatives | 4-piperidone imines | The piperidine moiety serves as a foundational ring system. |

This table illustrates potential synthetic pathways for fused heterocyclic systems derived from piperidine precursors.

Construction of Spirocyclic and Bridged Compounds

Spiro-piperidine derivatives are of significant interest in medicinal chemistry. nih.gov The synthesis of such compounds can be achieved by reacting N-benzylpiperidone derivatives with various reagents. For example, the reaction of 1-benzyl-2,6-diarylpiperidin-4-one with compounds like ethyl formate (B1220265) or ethyl chloroacetate (B1199739) can yield spiro heterocycles. In a similar vein, this compound could be envisioned as a precursor to spirocyclic systems. The bromopropyl chain could be functionalized to introduce a nucleophilic center, which could then attack an electrophilic carbon on the piperidine ring, or a functionalized piperidine derivative could undergo cyclization with a suitable partner. The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] from 1-methyl-4-piperidone (B142233) further exemplifies the utility of piperidine ketones in generating spirocyclic architectures. cymitquimica.com

Bridged piperidine analogues are also valuable scaffolds, offering conformational rigidity. google.com The synthesis of these structures often involves multi-step sequences. While no direct synthesis of bridged compounds from this compound is reported, the general strategies for creating bridged systems, such as those seen in the synthesis of the 1,4-ethano-3-benzazepine ring system, could potentially be adapted. nih.gov

| Compound Type | General Synthetic Approach | Example Precursors |

| Spiro-piperidines | Reaction of piperidone derivatives with bifunctional reagents | 1-Benzyl-2,6-diarylpiperidin-4-one, 1-Methyl-4-piperidone |

| Bridged Piperidines | Multi-step intramolecular cyclizations | N-Benzyl nortropinone |

This table summarizes general approaches to spirocyclic and bridged piperidine compounds.

Precursor for Advanced Chemical Probes and Ligands in Chemical Biology Research

The chemical utility of the this compound scaffold extends to the design and synthesis of sophisticated molecules for chemical biology, where the emphasis is on the molecule's function as a tool for studying biological systems.

Integration into Functionalized Scaffolds

The piperidine ring is a common motif in a vast array of biologically active molecules and is considered a privileged structure in medicinal chemistry. researchgate.net The this compound moiety can be readily integrated into larger, more complex scaffolds. The benzyl group serves as a protecting group that can be removed to allow for further functionalization at the nitrogen atom. The bromopropyl chain provides a reactive handle for attaching the piperidine unit to other molecular fragments via nucleophilic substitution reactions. This modularity is highly valuable in the construction of libraries of compounds for screening purposes. Chiral piperidine scaffolds, in particular, are sought after for their ability to modulate physicochemical properties and enhance biological activity and selectivity. colab.wswhiterose.ac.uk

Development of Linkers and Bifunctional Molecules

The 3-(3-bromopropyl) chain of this compound makes it an ideal candidate for use as a linker in the construction of bifunctional molecules. researchgate.net Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), consist of two distinct binding moieties connected by a linker. The introduction of a piperidine or piperazine (B1678402) ring into the linker of a PROTAC has been explored as a strategy to improve solubility and rigidity. google.com The bromopropyl group of the title compound can be readily converted to other functional groups, such as an amine or an azide (B81097), allowing for its conjugation to other molecules through various ligation chemistries. This adaptability makes the this compound scaffold a potentially valuable component in the design of novel bifunctional probes and therapeutic agents. bldpharm.com

| Application | Key Structural Feature | Design Principle |

| Functionalized Scaffolds | N-benzylpiperidine core and bromopropyl chain | Modularity for library synthesis and introduction of a 3D structural element. |

| Linkers for Bifunctional Molecules | 3-Bromopropyl chain | Provides a reactive handle for conjugation and can be part of a rigidifying linker. |

This table outlines the design principles for utilizing the this compound moiety in chemical biology.

Role in Methodological Development in Organic Chemistry

While this compound has not been at the forefront of major new named reactions, its utility is embedded in the broader context of developing new synthetic methodologies for piperidine-containing molecules. The synthesis of complex piperidines often requires innovative strategies. For example, a novel two-step process involving biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling has been developed to simplify the synthesis of complex piperidines.

The development of efficient methods to synthesize key piperidine intermediates, such as N-benzyl-4-formyl-piperidine, showcases the ongoing interest in new synthetic routes to access functionalized piperidines. researchgate.net A Chinese patent describes a new synthetic route for 1-benzyl-3-piperidone hydrochloride, another important intermediate. bldpharm.com The availability of diverse building blocks like this compound can spur the development of new cyclization strategies and functionalization techniques, thereby expanding the toolbox of the synthetic organic chemist.

Catalytic Reaction Development and Optimization

The development of robust catalytic reactions is crucial for the efficient synthesis and functionalization of piperidine scaffolds. The N-benzylpiperidine core, present in this compound, is often synthesized or modified using catalytic methods that require careful optimization to achieve desired outcomes, particularly concerning stereochemistry.

Research into related N-benzylpiperidine structures has highlighted the utility of palladium-catalyzed cross-coupling reactions. For instance, derivatives of 1-benzyl-4-piperidone readily undergo palladium-catalyzed cross-coupling with various aryl iodides and bromides to form 4-arylpiperidines. figshare.com Such methodologies are often optimized for ambient temperature conditions, showcasing the advancement in catalyst efficiency.

Furthermore, the synthesis of the piperidine ring itself frequently employs catalytic hydrogenation of pyridine (B92270) precursors. The choice of catalyst and N-protecting group (like the benzyl group) is critical for controlling the diastereoselectivity of the product. nih.govwhiterose.ac.uk For example, hydrogenation using catalysts like Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) can selectively produce cis-isomers, which can then be epimerized to the trans-isomers under thermodynamic control. nih.govwhiterose.ac.uk The benzyl group, in this context, is instrumental in directing the stereochemical outcome of these transformations. nih.govwhiterose.ac.uk

Below is a table summarizing catalytic systems relevant to the synthesis and functionalization of the N-benzylpiperidine core.

| Catalyst System | Reaction Type | Application/Optimization | Reference |

| Palladium(II) acetate (B1210297) / Ligand | Cross-Coupling | Synthesis of C-C bonds, e.g., forming 4-arylpiperidines from piperidone precursors at ambient temperatures. | figshare.com |

| Platinum(IV) oxide (PtO₂) | Hydrogenation | Reduction of pyridine rings to form cis-piperidines diastereoselectively. Loading can be optimized (e.g., 10-30 mol%) for efficient conversion. | whiterose.ac.uk |

| Palladium on Carbon (Pd/C) | Hydrogenation | Preferential formation of specific diastereoisomers of substituted piperidines through catalytic reduction of pyridines. | nih.gov |

| s-BuLi/TMEDA | Lithiation | Used in Beak's α-lithiation methodology as an alternative route to specific trans-isomers of N-Boc protected piperidines. | whiterose.ac.uk |

New Reaction Discovery and Scope Expansion

The N-benzylpiperidine moiety is not only a passive scaffold but can also be incorporated into starting materials for the discovery of novel chemical transformations. The unique electronic and steric properties of this fragment can influence reaction pathways and expand the scope of known reactions.

A significant example of new reaction discovery is the Lewis acid-catalyzed homologation of electron-rich benzyl bromide derivatives through the formal insertion of diazo compounds into a C(sp²)–C(sp³) bond. nih.gov This reaction proceeds through the formation of a stabilized benzylic carbocation and the intermediacy of a phenonium ion. nih.gov Crucially, the methodology is tolerant of various functional groups, and the inclusion of saturated heterocycles like piperidine in the diazo starting material has been shown to afford the desired homologated products in good yield. nih.gov This represents a powerful method for creating benzylic quaternary centers.

The expansion of reaction scope is also advanced by new technologies. Flow chemistry, for example, enables the integration of multiple reaction steps that are often difficult to perform in traditional batch processes. researchgate.net In the context of related aryl bromides bearing a piperidylmethyl group, flow microreactors have been used to perform sequential Br–Li exchange reactions, borylation, and Suzuki–Miyaura coupling. researchgate.net The precise control over residence time and temperature in these systems allows for the generation and use of highly reactive organolithium intermediates in a safe and efficient manner, expanding the scope of accessible biaryl compounds. researchgate.net

Detailed Reaction Example: Diazo C-C Bond Insertion

A novel homologation reaction showcases the insertion of a diazo compound into the C-C bond of a benzyl bromide derivative, catalyzed by a Lewis acid like SnCl₄. nih.gov

Step 1: C-C Bond Formation: The reaction initiates via an Sₙ1 mechanism, where the benzyl bromide forms a benzylic carbocation that is trapped by the diazo compound. nih.gov

Step 2: Cascading Rearrangement: This is followed by a cascade of cationic intermediates, leading to the formation of a key phenonium ion. nih.gov

Step 3: Product Formation: The phenonium ion rearranges to form the final product, which contains a new benzylic quaternary center and an alkyl bromide that can be used for further derivatization. nih.gov

This reaction effectively expands the synthetic utility of benzyl halide derivatives beyond classical nucleophilic substitution and electrophilic aromatic substitution. nih.gov

Derivatization Strategies for Expanding Chemical Space and Libraries

This compound is an ideal scaffold for generating chemical libraries due to its dual functionality: the stable N-benzylpiperidine core and the reactive 3-bromopropyl side chain. The primary strategy for derivatization involves leveraging the electrophilic nature of the bromopropyl group.

The terminal bromide is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups and molecular fragments. Drawing parallels from the reactivity of the analogous 1-benzyl-3-(bromomethyl)piperidine, the bromopropyl group can be readily displaced by a range of nucleophiles.

Common derivatization reactions include:

Amination: Reaction with primary or secondary amines to form new tertiary amines or diamine structures.

Thiolation: Reaction with thiols or thiolate salts to introduce sulfur-containing moieties.

Alkoxylation: Reaction with alkoxides, such as sodium methoxide, to form ether linkages.

Azide Formation: Reaction with sodium azide to introduce an azido (B1232118) group, which can be further transformed via click chemistry or reduction to an amine.

These derivatization reactions are foundational to expanding the chemical space around the N-benzylpiperidine core. The goal is to generate libraries of structurally diverse molecules, which is a key strategy in fragment-based drug discovery. rsc.org The three-dimensional nature of the piperidine ring is particularly valuable, as it helps populate screening collections with non-flat molecules, a known deficiency in many compound libraries. nih.govrsc.org

Modern synthetic approaches, such as flow chemistry, are increasingly employed to accelerate the generation of these libraries, allowing for the rapid and efficient assembly of compounds for biological screening. nih.gov

The table below illustrates potential derivatization pathways for this compound to expand chemical libraries.

| Starting Material | Reagent/Nucleophile | Resulting Functional Group | Potential Product Class | Reference |

| This compound | R₂NH (e.g., Morpholine) | Tertiary Amine | Diamine derivatives | |

| This compound | RSH (e.g., Thiophenol) | Thioether | Sulfur-containing compounds | |

| This compound | RONa (e.g., Sodium Methoxide) | Ether | Alkoxy-piperidines | |

| This compound | NaN₃ (Sodium Azide) | Azide | Azido-piperidines (for click chemistry) | |

| This compound | KSCN (Potassium Thiocyanate) | Thiocyanate | Thiocyanate derivatives | |

| This compound | 1-(4-Nitrophenyl)piperazine | Substituted Piperazine | HPLC-UV active derivatives | researchgate.net |

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

Below is an illustrative data table showcasing how an AI might score different hypothetical synthetic routes to a key precursor.

| Route Parameter | AI-Proposed Route 1 | AI-Proposed Route 2 | Traditional Route |

| Starting Materials | Commercially available | Readily accessible | Multi-step preparation |

| Number of Steps | 3 | 4 | 6 |

| Predicted Overall Yield | 65% | 72% | 45% |

| Reagent Cost Index | Low | Medium | Medium-High |

| Safety/Toxicity Score | 8.5/10 | 7.8/10 | 6.5/10 |

| Novelty Score | High | Medium | Low |

| This table is for illustrative purposes to demonstrate the potential output of an AI-driven synthesis planning tool. |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers substantial advantages in terms of safety, efficiency, and scalability over traditional batch synthesis. osti.gov This approach is particularly promising for the large-scale production of 1-Benzyl-3-(3-bromopropyl)piperidine and its derivatives.

Detailed Research Findings: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. osti.gov For instance, the hydrogenation of a pyridine (B92270) precursor to form the piperidine (B6355638) ring, a common step in related syntheses, can be performed with greater efficiency and safety in a flow system. organic-chemistry.org A practical continuous flow protocol for generating functionalized piperidines has been shown to produce products in high yield (>80%) and diastereoselectivity (>90:10) within minutes. acs.org

The modular nature of flow chemistry allows for the "telescoping" of multiple reaction steps into a single, uninterrupted process. researchgate.net An automated flow system could be designed to first synthesize the this compound core and then, in a subsequent module, perform a nucleophilic substitution on the bromopropyl chain to generate a library of derivatives. This significantly reduces manual handling and purification time. researchgate.netornl.gov Flow electrochemistry also presents a scalable and efficient method for functionalizing piperidine rings, which could be adapted for precursors to the target molecule. nih.govresearchgate.net

The table below illustrates a comparison of a hypothetical batch vs. flow synthesis for a key intermediate.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 12-24 hours | 15-30 minutes |

| Typical Yield | 75% | >90% |

| Process Safety | High (exotherms, pressure) | Very High (small volumes) |

| Scalability | Difficult, requires re-optimization | Straightforward, run for longer |

| Solvent/Reagent Usage | High | Reduced, more efficient |

| This table presents illustrative data comparing typical outcomes of batch versus flow processes for similar chemical transformations. |

Exploration of Novel Reactivity Modalities and Activation Methods

Future research will undoubtedly focus on discovering new ways to build and functionalize the this compound structure, moving beyond classical nucleophilic substitutions and reductions.

Detailed Research Findings: Recent advancements in photoredox catalysis have enabled the direct C-H functionalization of piperidines. nih.gov This strategy allows for the introduction of aryl groups at the α-amino position, a transformation that is difficult to achieve with traditional methods. Such a method could be applied to a suitable precursor to install substituents directly onto the piperidine ring before or after the addition of the benzyl (B1604629) and bromopropyl groups.

Another emerging area is the use of biocatalysis. medhealthreview.comnews-medical.net Enzymes can perform highly selective C-H oxidation on the piperidine ring, installing hydroxyl groups at specific positions. news-medical.net These hydroxylated intermediates can then be further functionalized. This two-step sequence of biocatalytic oxidation followed by cross-coupling can dramatically shorten synthetic routes, reducing a 17-step process to as few as 2-5 steps in some cases. medhealthreview.comnews-medical.net This modular approach could be adapted to create novel analogs of this compound with functional groups at positions that are otherwise inaccessible.

Development of Advanced Catalytic Systems for Specific Transformations

The development of new catalysts is crucial for achieving higher efficiency, selectivity, and functional group tolerance in the synthesis of complex molecules like derivatives of this compound.

Detailed Research Findings: For the hydrogenation of pyridines to piperidines, heterogeneous cobalt catalysts have been developed that operate under acid-free conditions, even in water. nih.gov In the realm of asymmetric synthesis, rhodium and iridium catalysts have been employed for the highly enantioselective hydrogenation of pyridinium (B92312) salts, providing access to chiral piperidines. nih.gov A Rh-catalyzed asymmetric reductive Heck reaction has also been reported to synthesize enantioenriched 3-substituted piperidines from dihydropyridines and boronic acids. acs.org

Palladium-catalyzed C-H activation is a powerful tool for late-stage functionalization. benthamdirect.comacs.org By choosing the appropriate directing group and ligand, it is possible to selectively arylate unactivated C-H bonds at various positions on the piperidine ring. acs.org For example, rhodium catalysts have been used to control site-selectivity in C-H functionalization, targeting the C2 or C4 positions of the piperidine ring depending on the catalyst and protecting group used. researchgate.net Such catalytic systems could be employed to modify the this compound scaffold, creating a library of structurally diverse compounds for screening in various applications.

| Catalytic System | Transformation | Potential Application for this compound |

| Heterogeneous Cobalt | Pyridine Hydrogenation | Greener synthesis of the piperidine core. nih.gov |

| Chiral Rhodium/Iridium | Asymmetric Hydrogenation | Synthesis of enantiomerically pure versions of the molecule. nih.govacs.org |

| Photoredox/Iridium | α-Amino C-H Arylation | Direct functionalization of the piperidine ring at the C2 position. nih.gov |

| Palladium/Directing Group | C4-H Arylation | Late-stage modification at the C4 position of the piperidine ring. acs.org |

| Enzyme (Biocatalysis) | Selective C-H Oxidation | Introduction of hydroxyl groups for further derivatization. news-medical.net |

| This table summarizes advanced catalytic systems and their potential applications in the synthesis and modification of the target compound. |

Interdisciplinary Applications in Materials Science and Supramolecular Chemistry

While the primary interest in piperidine derivatives has been pharmaceutical, their unique structural and chemical properties are finding new applications in materials science and supramolecular chemistry. researchgate.netnih.gov

Detailed Research Findings: In materials science, piperidine-based structures are being explored for the creation of functional polymers and bioactive films. nih.gov For example, piperidine derivatives have been incorporated into sodium alginate/poly(vinyl alcohol) films, which show potential as antimicrobial materials for controlled-release therapeutic applications. nih.gov The this compound molecule, with its reactive handle, is an ideal candidate for grafting onto polymer backbones or nanoparticles to create new functional materials. Piperidine-functionalized graphene quantum dots have been developed as reusable catalysts, indicating a pathway for creating novel catalytic materials from this scaffold. researchgate.net Furthermore, piperidine-based architectures are being investigated for use in high-temperature proton exchange membranes for fuel cells. acs.org

In supramolecular chemistry, the N-benzylpiperidine motif is of interest for its ability to participate in non-covalent interactions, such as cation-π and hydrogen bonding. N-benzylbispidinols, which contain two piperidine rings, have been shown to form supramolecular organogels. nih.gov It is conceivable that derivatives of this compound could be designed as building blocks for self-assembling systems, such as gels, liquid crystals, or molecular cages, where the interplay of the benzyl group and the functionalized side chain directs the supramolecular structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.